molecular formula C22H24Cl2FNO2 B1669241 Cloroperone hydrochloride CAS No. 55695-56-2

Cloroperone hydrochloride

Cat. No.: B1669241
CAS No.: 55695-56-2
M. Wt: 424.3 g/mol
InChI Key: ZIJIVCQJKDRJOL-UHFFFAOYSA-N
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Description

Cloroperone hydrochloride is a chemical compound known for its anxiolytic activity, which means it can help reduce anxiety. It is often used in scientific research, particularly in the study of neurologic disorders . The compound has a molecular formula of C22H24Cl2FNO2 and a molecular weight of 424.34 g/mol .

Chemical Reactions Analysis

Cloroperone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cloroperone hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Cloroperone hydrochloride is similar to other anxiolytic compounds, such as diazepam and lorazepam. it has unique properties that make it distinct:

    Diazepam: Also known as Valium, it is a benzodiazepine used to treat anxiety, muscle spasms, and seizures. Unlike this compound, diazepam has a broader range of applications and a different mechanism of action.

    Lorazepam: Known as Ativan, it is another benzodiazepine used to treat anxiety disorders.

By comparing these compounds, this compound stands out due to its specific anxiolytic properties and its potential use in neurologic research .

Properties

CAS No.

55695-56-2

Molecular Formula

C22H24Cl2FNO2

Molecular Weight

424.3 g/mol

IUPAC Name

4-[4-(4-chlorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride

InChI

InChI=1S/C22H23ClFNO2.ClH/c23-19-7-3-17(4-8-19)22(27)18-11-14-25(15-12-18)13-1-2-21(26)16-5-9-20(24)10-6-16;/h3-10,18H,1-2,11-15H2;1H

InChI Key

ZIJIVCQJKDRJOL-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F.Cl

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F.Cl

Appearance

Solid powder

Key on ui other cas no.

55695-56-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

61764-61-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-(4-chlorobenzoyl)piperidinyl)-1-(4-fluorophenyl)-1-butanone
4-(4-(p-chlorobenzoyl)piperidino)-4'-fluorobutyrophenone
AHR 6134
cloroperone
cloroperone hydrochloride
oxalate of cloroperone
RMI 9901

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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